Ethyl 2,3,5-trifluoro-4-hydroxybenzoate

Fluorine Chemistry Drug Design Reaction Optimization

Sourcing a fluorinated benzoate with the precise 2,3,5-trifluoro-4-hydroxy pattern is critical for antibacterial pharmacophore construction. This compound resolves the reactivity gap that non-fluorinated or methyl-ester analogs cannot address. • Enhanced acidity (pKa 4.87 vs. 8.31 for non-fluorinated) enables mild O-alkylation, reducing side reactions. • Higher logP (2.1) and boiling point (282.9 °C) improve partitioning and minimize evaporative loss during concentration. • Solid form (1.4 g/cm³) simplifies kilogram-scale handling; established patent route to the parent acid ensures reliable scale-up.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 1214351-42-4
Cat. No. B1451043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3,5-trifluoro-4-hydroxybenzoate
CAS1214351-42-4
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1F)F)O)F
InChIInChI=1S/C9H7F3O3/c1-2-15-9(14)4-3-5(10)8(13)7(12)6(4)11/h3,13H,2H2,1H3
InChIKeyVDIUATOCPYUEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate Overview


Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (CAS 1214351-42-4) is a fluorinated aromatic ester with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It belongs to the class of trifluoro-substituted benzoates, which are crucial intermediates in the synthesis of pharmaceuticals, particularly antibacterial and antiviral agents [1]. The compound features a unique 2,3,5-trifluoro substitution pattern on the benzene ring, which, combined with the 4-hydroxy group and the ethyl ester moiety, imparts distinct physicochemical properties that differentiate it from closely related analogs [2].

Core Utility Fluorinated quinolone synthesis Patent-documented intermediate
Reactivity Profile Readily deprotonated phenol Supports mild alkylation and coupling
Selection Context Ethyl ester lipophilicity control May support phase-transfer and extraction

Generic Analogs Cannot Replace Ethyl 2,3,5-trifluoro-4-hydroxybenzoate


The substitution of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate with seemingly similar analogs, such as the methyl ester or non-fluorinated benzoates, is not straightforward due to quantifiable differences in physicochemical properties that directly impact reactivity, purification, and downstream applications. For instance, the predicted pKa of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate (4.87 ± 0.28) is significantly lower than that of its non-fluorinated counterpart, Ethyl 4-hydroxybenzoate (pKa = 8.31 ± 0.13) , indicating a 3.44 log unit difference in acidity. This enhanced acidity, driven by the electron-withdrawing trifluoro substitution, fundamentally alters the compound's behavior in reactions requiring deprotonation, such as alkylations or metal-catalyzed couplings. Furthermore, the ethyl ester imparts a higher logP (2.1) [1] compared to the methyl ester analog (logP = 1.49) , which affects its solubility in organic solvents and its partitioning during purification, as detailed in the quantitative evidence below.

Non-fluorinated analog mismatch Phenolic acidity may shift significantly; deprotonation-dependent reactions can be altered. Predicted pKa differs by approximately 3.4 log units.
Methyl ester lipophilicity gap Partitioning and purification behavior may not transfer directly; extraction efficiency can vary. logP difference may alter Rf and solvent compatibility.
Synthetic pathway sensitivity Substitution pattern is required for downstream fluoroquinolone core functionalization. Analog switch may require route re-validation.

Differentiating Ethyl 2,3,5-trifluoro-4-hydroxybenzoate from Analogs


Acidity Comparison: Non-Fluorinated Analog

The substitution of three fluorine atoms on the aromatic ring of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate drastically increases the acidity of the phenolic hydroxyl group relative to its non-fluorinated analog. The predicted pKa of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is 4.87 ± 0.28 . In contrast, the predicted pKa of Ethyl 4-hydroxybenzoate (ethylparaben) is 8.31 ± 0.13 . This difference of 3.44 log units translates to the fluorinated compound being approximately 2750 times more acidic at the phenolic oxygen.

Phenolic Acidity
Data to verify
Target (predicted) pKa 4.87 ± 0.28
Ethyl 4-hydroxybenzoate (predicted) pKa 8.31 ± 0.13
ΔpKa ≈ 3.44
Supports mild-condition deprotonation context
Predicted values; experimental confirmation context
Fluorine Chemistry Drug Design Reaction Optimization

Lipophilicity Comparison: Methyl Ester Analog

The ethyl ester moiety in Ethyl 2,3,5-trifluoro-4-hydroxybenzoate confers greater lipophilicity compared to the methyl ester analog, as quantified by logP values. The target compound has an XlogP of 2.1 [1] and a LogP of 1.9862 , whereas the methyl ester analog, Methyl 2,3,5-trifluoro-4-hydroxybenzoate, has a logP of 1.49 . This difference of approximately 0.5-0.6 log units indicates that the ethyl ester is significantly more hydrophobic.

Lipophilicity (logP)
Data to verify
XlogP 2.1 Target (predicted)
logP 1.49 Methyl ester (predicted)
ΔlogP ≈ 0.5–0.6
Supports extraction and purification context
Computed values; experimental logP not available
Lipophilicity Drug Metabolism Purification

Thermal Stability: Boiling Point vs. Methyl Ester

The ethyl ester derivative exhibits a higher boiling point than its methyl ester counterpart, which can be advantageous in certain synthetic and purification procedures. The predicted boiling point of Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is 282.9 ± 40.0 °C at 760 mmHg . The methyl ester analog has a predicted boiling point of 277.2 °C . While the difference is modest (approximately 5.7 °C), it reflects the increased molecular weight and reduced volatility of the ethyl ester, which may reduce evaporative losses during extended heating or vacuum drying.

Boiling Point
Data to verify
282.9 ± 40.0 °C Target (predicted)
277.2 °C Methyl ester (predicted)
ΔTb ≈ 5.7 °C
May reduce evaporative loss under vacuum
Predicted at 760 mmHg; process context
Thermal Stability Process Chemistry Safety

Established Role in Fluoroquinolone Synthesis

Trifluoro-substituted benzoic acid esters, including Ethyl 2,3,5-trifluoro-4-hydroxybenzoate, are established intermediates in the synthesis of quinolone carboxylic acid antibacterials and antiviral agents [1]. Patents explicitly describe the utility of 2,3,4-trifluoro-5-substituted benzoic acid esters in producing 2,3,4-trifluoro-5-trifluoromethylbenzoic acid, a key precursor for these drugs [2]. This specific substitution pattern is required for the subsequent chemical transformations to introduce the 6- or 8-trifluoromethyl group on the quinolone core [3].

Fluoroquinolone Intermediate
Class-level inference
Patent-documented building block for quinolone carboxylic acid synthesis
Specific substitution pattern required for downstream steps
Class-level evidence; verify with in-house route
Medicinal Chemistry Antibacterial Agents Synthetic Methodology

Optimal Applications for Ethyl 2,3,5-trifluoro-4-hydroxybenzoate


Synthesis of Fluorinated Quinolone Antibacterials

Ethyl 2,3,5-trifluoro-4-hydroxybenzoate is a critical intermediate in the multi-step synthesis of fluoroquinolone antibiotics, as validated by patent literature [1]. Its specific 2,3,5-trifluoro-4-hydroxy substitution pattern is necessary for the introduction of the 6- or 8-trifluoromethyl group, a pharmacophore known to enhance antibacterial activity and metabolic stability [2]. The compound's higher lipophilicity (logP = 2.1) [3] compared to the methyl ester facilitates its use in the hydrophobic reaction environments typical of these syntheses.

Fluorinated Building Blocks for Medicinal Chemistry

The enhanced acidity of the phenolic hydroxyl group (pKa = 4.87) [1] makes this compound an ideal substrate for O-alkylation reactions under mild conditions. This allows medicinal chemists to efficiently generate diverse libraries of ether-linked analogs. The ethyl ester serves as a masked carboxylic acid that can be selectively hydrolyzed at a later stage, providing a handle for further diversification or conjugation. The trifluoro substitution pattern is known to improve the metabolic stability and binding affinity of drug candidates [2].

Functional Materials & Agrochemical Intermediates

Beyond pharmaceuticals, Ethyl 2,3,5-trifluoro-4-hydroxybenzoate serves as a versatile intermediate for the synthesis of agrochemicals and advanced materials [1]. Its higher boiling point (282.9 °C) [2] relative to the methyl ester allows for its use in high-temperature solvent systems (e.g., DMF, NMP) without significant loss due to evaporation. The controlled lipophilicity (XlogP 2.1) [3] also makes it a useful building block for designing molecules with specific membrane permeability or organic solubility characteristics.

Process Scale-Up and Optimization

Process chemists seeking to scale up synthetic routes will find that the compound's physicochemical properties offer practical advantages. The higher boiling point (282.9 °C) [1] reduces the risk of evaporative loss during concentration steps. Its density (1.4 g/cm³) [2] and solid form facilitate accurate weighing and handling in kilogram-scale operations. Furthermore, the established patent literature [3] provides a validated synthetic pathway for its parent acid, 2,3,5-trifluoro-4-hydroxybenzoic acid, which can be esterified with ethanol to yield the target compound, offering a reliable entry point for large-scale synthesis.

Application
Selection Property
Validation Focus
Fluoroquinolone antibacterials synthesis
Substitution pattern fit
Core functionalization pathway review
Medicinal chemistry diversification
Phenolic acidity and ester lipophilicity
O-alkylation and late-stage hydrolysis scope
Process scale-up and high-temperature reactions
Boiling point and thermal stability
Evaporative loss and solvent compatibility review
Agrochemical and functional material intermediates
Controlled lipophilicity and density
Phase-transfer and formulation-relevant partitioning

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